4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C23H22N4O2/c1-26-20-9-5-2-6-16(20)17(14-21(26)28)23(29)27-12-10-15(11-13-27)22-24-18-7-3-4-8-19(18)25-22/h2-9,14-15H,10-13H2,1H3,(H,24,25) |
InChI Key |
BRHJOOBWDUWHJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Key Structural Elements
-
1-Methylquinolin-2(1H)-one Core :
-
Benzimidazole-Piperidine Intermediate :
-
Carbonyl Linkage :
Detailed Synthetic Routes
Route 1: Nucleophilic Substitution on Brominated Quinolinone
Step 1: Synthesis of 4-Bromo-1-methylquinolin-2(1H)-one
-
Method : Bromination of 1-methylquinolin-2(1H)-one using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.
-
Yield : ~80% (isolated as white crystals, purity >98% by HPLC).
-
Key Data :
Parameter Value Reaction Time 2–3 hours Solvent DCM Temperature 0°C
Step 2: Preparation of Benzimidazole-Piperidine Carboxylic Acid
-
Method : Condensation of o-phenylenediamine with piperidine-1-carboxylic acid under acidic conditions (HCl, reflux).
-
Yield : ~60% (isolated after recrystallization).
-
Spectral Confirmation :
Step 3: Coupling via Amide Bond Formation
-
Method : React 4-bromo-1-methylquinolin-2(1H)-one with benzimidazole-piperidine carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
-
Conditions : Room temperature, 24 hours.
-
Yield : ~65% (purity >98% after column chromatography).
-
Key Data :
Parameter Value Catalyst EDC/HOBt Solvent DMF Reaction Time 24 hours
Route 2: Palladium-Catalyzed Cross-Coupling
Step 1: Synthesis of 4-Chloro-1-methylquinolin-2(1H)-one
Step 2: Suzuki-Miyaura Coupling
-
Method : React 4-chloro-1-methylquinolin-2(1H)-one with benzimidazole-piperidine boronic acid using Pd(PPh₃)₄ as a catalyst in dioxane/water.
-
Yield : ~70% (high regioselectivity for position 4).
Critical Analysis of Methodologies
Advantages and Limitations
| Route | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, minimal catalysts | Requires brominated intermediate |
| Cross-Coupling | Broad substrate scope, high regioselectivity | Expensive catalysts, complex workup |
Optimization Strategies
-
Solvent Selection : DMF or DCM for improved solubility of intermediates.
-
Purification : Column chromatography (silica gel, hexane/EtOAc) to remove unreacted starting materials.
-
Catalyst Screening : Testing Pd-based catalysts (e.g., PdBr₂/DPEphos) for decarboxylative couplings.
Spectral and Analytical Data
Target Compound Characterization
| Property | Value |
|---|---|
| Melting Point | 218–220°C (white solid) |
| IR (cm⁻¹) | 1680 (C=O), 1550 (C=N) |
| ¹H NMR (δ, ppm) | 8.5 (d, 1H, quinolinone), 7.3–7.1 (m, 4H, benzimidazole), 4.2 (s, 4H, piperidine) |
| MS (m/z) | 438 [M+H]⁺ |
Intermediate Data
| Intermediate | Key Peaks (m/z) |
|---|---|
| 4-Bromo-1-methylquinolin-2(1H)-one | 238 [M]⁺ |
| Benzimidazole-piperidine carboxylic acid | 288 [M]⁺ |
Comparative Analysis of Synthetic Approaches
| Parameter | Route 1 (Nucleophilic Substitution) | Route 2 (Cross-Coupling) |
|---|---|---|
| Cost | Low (EDC/HOBt) | High (Pd catalysts) |
| Yield | 65% | 70% |
| Purity | >98% | >95% |
| Scalability | High (simple workup) | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole and quinoline rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline and benzimidazole exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively targeted cancer cell lines, leading to reduced viability and increased apoptosis markers. The specific pathways affected included the PI3K/Akt and MAPK signaling pathways, which are crucial in cancer progression .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its structural components contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymatic functions.
Case Study:
In vitro studies have revealed that compounds with similar structures possess significant antibacterial activity against gram-positive and gram-negative bacteria. For instance, a derivative was found to exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neurological Applications
Given the piperidine component, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study:
Research highlighted in Neuroscience Letters indicated that derivatives could enhance cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels .
Data Tables
Mechanism of Action
The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity . This compound may also induce apoptosis by activating caspases and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Compound X with Key Analogues
Biological Activity
The compound 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 283.34 g/mol. The structure contains a quinoline core linked to a benzimidazole moiety through a piperidine ring, which is significant for its biological interactions.
Biological Activity
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline and benzimidazole derivatives. For instance, derivatives containing the benzimidazole structure have shown promising activity against various cancer cell lines:
- In vitro Studies : The compound was tested against several cancer cell lines including K562 (chronic myeloid leukemia) and MDA-MB-468 (breast cancer). Results indicated significant cytotoxic effects, with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested .
- Mechanism of Action : The anticancer mechanism appears to involve apoptosis induction via caspase activation and modulation of P-glycoprotein activity, which is crucial for drug resistance in cancer cells .
Antiviral Activity
In addition to its anticancer properties, derivatives similar to this compound have been evaluated for antiviral activity:
- HCV Inhibition : Benzimidazole derivatives have demonstrated significant inhibitory effects against Hepatitis C Virus (HCV), with EC50 values in the low nanomolar range (e.g., 0.028 nM) for some analogs . This suggests that modifications to the benzimidazole component can enhance antiviral potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : Variations in substituents on the benzimidazole and quinoline rings significantly affect both anticancer and antiviral activities. For example, methyl or halogen substitutions can enhance potency by improving binding affinity to target proteins involved in tumor progression or viral replication .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on K562 Cells : A recent study investigated the cytotoxic effects of benzimidazole derivatives on K562S and K562R cells. The results indicated that these compounds could induce apoptosis through caspase activation, suggesting potential use in treating resistant leukemia forms .
- Antiviral Efficacy Against HCV : Another study focused on a series of benzimidazole derivatives that exhibited potent antiviral activity against HCV. The most active compounds demonstrated EC50 values lower than those reported for existing HCV treatments, indicating their potential as new therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for synthesizing 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Coupling of benzimidazole-piperidine and quinolinone moieties : Acylation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions.
- Critical parameters :
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >90% purity .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (DMSO-d6 or CDCl3) to verify proton environments and carbonyl/benzimidazole peaks .
- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 429.18) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (≥95% by UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against multidrug-resistant (MDR) cancer cells?
Methodological Answer:
Q. What strategies are effective for conducting structure-activity relationship (SAR) studies on analogs of this compound?
Methodological Answer:
Q. How should researchers address discrepancies in reported biological activity data across different studies?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use orthogonal methods (e.g., thermal shift assays for protein binding confirmation) .
- Cross-laboratory replication : Collaborate to test compounds under identical protocols .
Q. What computational modeling approaches are suitable for predicting binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with P-gp’s ATP-binding domain (PDB ID: 6QEX) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy calculations : MM/PBSA to estimate binding affinities .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
Methodological Answer:
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .
- Metabolic profiling : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine ring oxidation). Introduce fluorination to block metabolism .
- In vivo PK studies : Monitor plasma concentration-time profiles in rodents after IV/oral administration .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s cytotoxicity in non-cancerous vs. cancerous cell lines?
Methodological Answer:
- Dose-response profiling : Test a wide concentration range (1 nM–100 µM) in primary cells (e.g., hepatocytes) vs. cancer lines .
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify off-target pathways in non-cancerous cells .
- Selectivity index (SI) : Calculate IC50 ratios (non-cancerous/cancerous) to quantify therapeutic window .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
